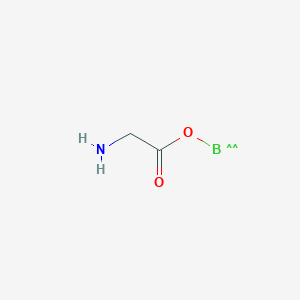

Boron glycinate

Beschreibung

Eigenschaften

CAS-Nummer |

2493271-83-1 |

|---|---|

Molekularformel |

C2H4BNO2 |

Molekulargewicht |

84.87 g/mol |

InChI |

InChI=1S/C2H4BNO2/c3-6-2(5)1-4/h1,4H2 |

InChI-Schlüssel |

CCYRNWVFNUCVAI-UHFFFAOYSA-N |

Kanonische SMILES |

[B]OC(=O)CN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Design for Boron Glycinate

Precursor Selection and Preparation Strategies (e.g., Glycine (B1666218) and Boric Acid Derivatives)

The foundation of any successful synthesis lies in the appropriate selection and preparation of starting materials. For boron glycinate (B8599266), the primary precursors are an amino acid source, typically glycine or its derivatives, and a boron source, such as boric acid or its derivatives. canada.ca

The choice of precursors is dictated by the target molecule's specific structure. For the synthesis of simple boron glycinate complexes, glycine and boric acid are common starting points. chemmethod.com However, to create more complex structures like esters or amides, derivatized precursors are often necessary. Glycine esters, such as glycine methyl ester or ethyl ester, are frequently used to protect the carboxylic acid functional group, thereby preventing unwanted side reactions during condensation with the boron-containing reactant. google.comacs.org

Similarly, the boron source can be varied. While boric acid is fundamental, boronic acids and their esters, like boronic acid pinacol (B44631) esters, serve as versatile reagents in more complex synthetic pathways. google.comnih.gov The preparation of these precursors may involve standard organic chemistry techniques. For instance, protecting the amino group of glycine or using pre-formed boronate esters can facilitate controlled and selective reactions. google.comnih.gov The use of N-substituted glycines is also a strategy employed in the synthesis of peptoid-like structures. nih.gov

Table 1: Common Precursors for this compound Synthesis

| Precursor Type | Specific Example(s) | Role in Synthesis |

|---|---|---|

| Amino Acid Source | Glycine | Provides the fundamental amino acid backbone. chemmethod.com |

| Glycine Esters (methyl, ethyl, benzyl) | Protects the carboxyl group to direct reactivity towards the amino group. google.comacs.org | |

| N-substituted Glycines | Used for creating peptoid structures and modifying the ligand's properties. nih.gov | |

| Boron Source | Boric Acid | A fundamental, readily available source of boron. chemmethod.comresearchgate.net |

| Boronic Acids / Esters | Versatile reagents for creating C-B bonds and more complex architectures. google.comnih.gov |

Reaction Mechanisms and Pathways for Boron-Glycine Bond Formation

The formation of a stable bond between boron and glycine is the central event in the synthesis. This typically occurs through a condensation reaction, where a new bond is formed with the concurrent elimination of a small molecule, usually water. mst.edu The specific mechanism depends on the functional groups involved.

One common pathway involves the reaction between the amino group (-NH2) of glycine and a hydroxyl group (-OH) of boric or boronic acid. chemmethod.com In this process, the nitrogen atom of glycine acts as a nucleophile, attacking the electron-deficient boron atom. This can lead to the formation of a B-N dative bond, where the nitrogen atom shares its lone pair of electrons with the boron atom. acs.org

Alternatively, the carboxylic acid group (-COOH) of glycine can react with the boron source. Studies on boron-mediated amidation suggest that the Lewis acidic boron center can coordinate to the amino acid, forming a cyclic intermediate that activates the carboxylic acid for reaction with an amine. ucl.ac.uk This interaction effectively solubilizes the amino acid and facilitates the formation of an amide bond. ucl.ac.uk

In the gas phase, quantum mechanical studies have mapped out mechanisms for peptide bond formation between two glycine molecules, identifying both concerted and stepwise pathways. mst.edu While not directly involving boron, these fundamental studies on glycine reactivity provide insight into the condensation processes that are central to forming boron-glycine linkages. The formation of borinic acid-amino acid complexes has also been studied, indicating that at least three free coordination sites on the boron atom are likely necessary for amidation catalysis to occur. nih.gov

Optimization of Synthesis Conditions for Yield and Purity

Maximizing the yield and ensuring the purity of the final product are critical objectives in synthetic chemistry. The optimization of reaction conditions for this compound synthesis involves the careful control of several parameters, including solvent, temperature, reaction time, and the use of catalysts or coupling agents.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of certain aminomethylphenyl boronate esters, dimethylformamide (DMF) was found to be the optimal solvent, whereas tetrahydrofuran (B95107) (THF) did not yield the desired product. nih.gov

Temperature and Time: Reaction kinetics are highly dependent on temperature. Some synthetic procedures are carried out at room temperature with stirring for several hours to ensure completion. chemmethod.comresearchgate.net In other cases, moderate heating, for example to 40-45 °C, is employed to drive the reaction forward. researchgate.net The duration of the reaction is also a key variable, with some syntheses requiring several days to reach completion. nih.gov

Catalysts and Reagents: For condensation reactions, particularly those forming amide bonds, specific reagents are often used to improve efficiency. Systems like HOBt/DCC (1-Hydroxybenzotriazole/N,N'-Dicyclohexylcarbodiimide) or HOBt/EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are standard for promoting the dehydration required for amide bond formation between a carboxylic acid and an amine. google.com Borate (B1201080) esters themselves have been explored as catalysts for direct amidation. ucl.ac.uk The addition of co-catalysts, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄), has been shown to enhance reaction yields in certain photocatalytic systems involving glycinates. rsc.org

Table 2: Optimization of Synthesis Conditions

| Parameter | Condition/Reagent | Effect on Synthesis | Source(s) |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | Found to be the optimal solvent for certain phthalimide-based syntheses. | nih.gov |

| Temperature | Room Temperature | Sufficient for certain condensation reactions over extended periods. | chemmethod.comresearchgate.net |

| 40-45 °C | Used to accelerate reactions. | researchgate.net | |

| Reagents | HOBt/DCC or HOBt/EDCI | Promotes condensation for amide bond formation. | google.com |

| Catalyst | Borate Esters | Can catalyze direct amidation reactions. | ucl.ac.uk |

Synthesis of this compound Esters and Related Congeners (e.g., Monoester, Diester)

A significant area of research focuses on the synthesis of this compound esters. These compounds, which include boron glycine monoester (BGM) and boron glycine diester (BGD), are formed through an esterification reaction between boric acid and glycine. nih.govresearchgate.netresearchgate.netresearchgate.net

The synthesis typically involves reacting boric acid with glycine in specific molar ratios to favor the formation of either the monoester or the diester. researchgate.net The general synthetic schemes illustrate that boric acid can react with the hydroxyl and carboxyl groups of glycine to form these ester structures. researchgate.net Research has also been conducted on the synthesis of boron analogues of glycine esters, such as (CH₃)₃N-BH₂COOR, which are prepared from amine-boranecarboxylic acids. acs.orgacs.org These syntheses often require specific conditions, such as reacting a lithium salt of the boranecarboxylic acid with an appropriate reagent or using an esterification procedure with alcohol and concentrated HCl. acs.org

Table 3: Synthesis of this compound Esters

| Compound | Description | Synthetic Approach |

|---|---|---|

| Boron Glycine Monoester (BGM) | A compound where one molecule of boric acid is esterified with one molecule of glycine. | Synthesized via an esterification reaction between boric acid and glycine. nih.govresearchgate.net |

| Boron Glycine Diester (BGD) | A compound where one molecule of boric acid is esterified with two molecules of glycine. | Synthesized via an esterification reaction between boric acid and glycine, likely using a different stoichiometric ratio than for BGM. nih.govresearchgate.net |

| Amine-Borane Glycine Ester Analogs | Compounds with the general formula amine-BH₂COOR. | Synthesized by various methods, including reaction of a lithium boranecarboxylate salt with an alkylating agent. acs.org |

Synthetic Approaches to this compound Metal Complexes

This compound and related boron-containing amino acid ligands can be used to form coordination complexes with various metal ions. mdpi.com The synthesis of these metal complexes typically follows a two-step approach: first, the organic ligand containing the boron and glycine moieties is synthesized, and second, this ligand is reacted with a suitable metal salt. chemmethod.comresearchgate.net

For example, a ligand was synthesized by reacting histidine (an amino acid) with boric acid in a 2:1 molar ratio. chemmethod.comresearchgate.net This boron-containing ligand was then reacted with transition metal salts, such as CoCl₂·6H₂O, NiCl₂·6H₂O, and CuCl₂·H₂O, in a 2:1 ligand-to-metal molar ratio to prepare the corresponding complexes. chemmethod.com The reactions are often carried out in water, sometimes with heating under reflux for several hours. researchgate.net

Another example involves the synthesis of a ligand from the reaction of boric acid with amoxicillin (B794) (a complex molecule containing an amino acid-like structure) in a 1:1 ratio. researchgate.net This ligand was subsequently used to form complexes with Co(II), Ni(II), and Cu(II) ions. researchgate.net The resulting complexes are characterized by various spectral methods (FT-IR, UV-Vis, NMR) and analyses to determine their structure and properties. chemmethod.comresearchgate.net These studies often propose geometries for the metal complexes, such as octahedral. chemmethod.comresearchgate.net

Novel Derivatization Strategies for Functionalization

To expand the utility and complexity of this compound compounds, various derivatization and functionalization strategies have been developed. These novel approaches allow for the precise installation of additional chemical groups, enabling the creation of highly tailored molecules.

Functionalization via C-H Borylation: This powerful technique allows for the direct conversion of strong, typically unreactive C-H bonds into C-B bonds. nih.gov The resulting alkylboronic esters are versatile intermediates that can be transformed into a wide range of other functional groups through reactions like oxidation, amination, and arylation. nih.gov This strategy opens up pathways to functionalize the hydrocarbon portions of a this compound molecule at previously inaccessible positions. nih.gov

Iterative Cross-Coupling (ICC) with MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable organoboron reagents that are compatible with a wide range of synthetic conditions and can be purified by chromatography. nih.gov This stability allows them to be carried through multiple synthetic steps. The ICC strategy uses these robust building blocks to assemble complex molecules, including those containing amino acid fragments, in a modular and efficient manner. nih.gov

Functionalization of Boron Clusters: For derivatives containing polyhedral boron clusters like the closo-dodecaborate anion, functionalization can occur on the cluster itself. researchgate.netnih.gov Methods have been developed to introduce substituents by modifying groups already attached to the cluster (e.g., thiols) or by direct substitution of the exo-polyhedral hydrogen atoms. researchgate.netnih.govresearchgate.net This allows for the attachment of amino acids and other functional moieties directly to the boron cage, creating unique three-dimensional structures. nih.gov

Electrochemical Derivatization: Electrochemical methods offer a mild and efficient way to functionalize molecules. An electrochemical approach for the C(sp²)—H bromination of N-aryl glycine derivatives has been reported. sioc-journal.cn This method uses a boron-enabled process to selectively introduce a bromine atom onto the aromatic ring, which can then serve as a handle for further synthetic modifications. sioc-journal.cn

Advanced Characterization Techniques and Structural Elucidation of Boron Glycinate

Spectroscopic Analysis Methods

Spectroscopic techniques are instrumental in elucidating the molecular structure of boron glycinate (B8599266) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

NMR spectroscopy is a powerful tool for determining the structure of boron glycinate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR spectra reveal the number and types of hydrogen atoms present in the molecule. For a related diadenosine borate (B1201080) compound, proton signals in the δ 3.0–5.0 ppm range were consistent with a furanose moiety, while signals at δ 8.37 and 8.44 ppm were attributed to the purine (B94841) moiety. acs.org In other boron complexes, the disappearance of a phenol (B47542) proton signal upon complexation with boron (III) indicates the formation of the complex. researchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In conjunction with ¹H NMR, it allows for the complete assignment of the molecule's connectivity.

¹¹B NMR: Boron-11 NMR is particularly crucial for characterizing boron-containing compounds. huji.ac.ilmagritek.com Boron has two NMR active isotopes, ¹¹B (80.1% natural abundance) and ¹⁰B (19.9% natural abundance). magritek.com ¹¹B is the preferred nucleus due to its higher sensitivity and smaller quadrupole moment. huji.ac.ilmagritek.com The chemical shift in ¹¹B NMR is highly dependent on the coordination number of the boron atom. sdsu.edu Tricovalent boron compounds typically resonate at higher frequencies compared to tetracoordinate boron compounds, which show upfield shifts. sdsu.edu For instance, the addition of a ligand to an empty p-orbital of boron results in an upfield shift. sdsu.edu It's important to use quartz NMR tubes to avoid a broad signal from the borosilicate glass of standard tubes. huji.ac.il For a diadenosine borate, a 2D ¹H-¹¹B HMBC experiment was used to confirm the connectivity between boron and a proton at δ 4.7 ppm. acs.org

| NMR Data for Boron-Containing Compounds | |

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H | 3.0 - 5.0 (furanose moiety in a diadenosine borate) acs.org |

| ¹¹B | -120 to 90 huji.ac.il |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. chemmethod.comumfcv.ro The vibrations of different bonds within the molecule correspond to specific absorption frequencies.

Key vibrational modes for boron compounds are found in three main regions:

1200–1500 cm⁻¹: Asymmetric stretching of B-O bonds in trigonal BO₃ units. mdpi.com

800–1200 cm⁻¹: B-O stretching in tetrahedral BO₄ units. mdpi.com

600–800 cm⁻¹: Bending vibrations of B-O-B bridges. mdpi.com

In a study of a diester chlorogenoborate complex, FT-IR spectroscopy was used to characterize the compound. researchgate.net For boron-containing catalysts, FT-IR can differentiate between boron trioxide and borate structures. mdpi.com In the analysis of boron adsorption on minerals, ATR-FTIR spectroscopy provided evidence for the coordination of both trigonal B(OH)₃ and tetrahedral B(OH)₄⁻ species. unl.edu

| FT-IR Data for Boron-Containing Materials | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric stretching of B-O in BO₃ units | 1200–1500 mdpi.com |

| B-O stretching in BO₄ units | 800–1200 mdpi.com |

| Bending of B-O-B bridges | 600–800 mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and certain functional groups. For boron complexes, UV-Vis spectra can be used to study their formation and stability. umfcv.ro In one method for determining boron concentration, borate reacts with azomethine-H to form a yellow-colored compound, which is then quantified by its absorbance at 420 nm. mt.com Another method uses curcumin, which forms a red-colored rosocyanin complex with boron, with an absorbance maximum at 540 nm. neliti.com The electronic spectra of a ligand containing boron showed a high-intensity band at 204 nm, attributed to a π-π* transition, which shifted upon coordination with a metal ion. chemmethod.com Theoretical calculations, such as time-dependent DFT, can be used to predict and analyze the UV-Vis spectra of boron-containing compounds. mdpi.com

| UV-Vis Absorption Data for Boron Complexes | |

| Complex | λmax (nm) |

| Borate-azomethine-H complex | 420 mt.com |

| Boron-curcumin (rosocyanin) complex | 540 neliti.com |

| Boron-containing ligand | 204 (π-π* transition) chemmethod.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. mdpi.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula. For example, high-resolution electrospray-ionization mass spectrometry of a complex boron-containing compound showed a signal for the protonated molecule ([M+H]⁺) at an m/z of 1427.3109, which was very close to the calculated value of 1427.3121. mdpi.com In another study, the conversion of curcuminoids to their boron difluoride derivatives resulted in a mass increase of 38 Da. nih.gov Various mass spectrometry techniques, including inductively coupled plasma mass spectrometry (ICP-MS) and thermal ionization mass spectrometry (TIMS), are used for the quantification of boron. researchgate.net

Diffraction Techniques for Solid-State Structure

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.

Single Crystal X-ray Diffraction (SC-XRD)

| Crystallographic Data for a Monomeric Boronate | |

| Parameter | Value |

| O1-B1-O2 bond angle | 110.4(5)° researchgate.net |

| O1-B1-N1 bond angle | 108.3(5)° researchgate.net |

| O2-B1-N1 bond angle | 108.4(4)° researchgate.net |

| O1-B1-C1 bond angle | 109.3(5)° researchgate.net |

| N1-B1-C1 bond angle | 108(2)° researchgate.net |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. polymerinnovationblog.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for elucidating its thermal behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique for assessing the thermal stability and composition of materials by measuring changes in mass as a function of temperature. polymerinnovationblog.comopenaccessjournals.com In the context of boron-containing compounds, TGA provides crucial information on decomposition patterns and the formation of intermediate and final products. tubitak.gov.tr

Studies on related boron chelates offer insights into the expected thermal decomposition of this compound. For instance, the thermal analysis of a boron-glutamine acid chelate showed a multi-stage decomposition process. The initial weight loss corresponding to the removal of water molecules was observed, followed by the oxidation of the amino acid component at higher temperatures, ultimately leading to the formation of boric oxide (B₂O₃) as the final residue. wjarr.com A similar stepwise decomposition is observed in other boron-amino acid chelates, where water is lost at lower temperatures (around 110-150°C), followed by the gradual oxidation of the amino acid in the 310-600°C range. science.org.ge

The thermal decomposition of a boron amino acid chelate is reported to begin at temperatures above 100°C. cambridgecommodities.com In some cases, the decomposition of the boric acid component to boric oxide occurs at temperatures around 540-550°C. wjarr.com The final product of thermolysis for several boron-amino acid chelates has been identified as boric oxide, which can be confirmed through qualitative and quantitative analysis of the residue. wjarr.com

A hypothetical TGA experiment for this compound would likely reveal the following stages:

An initial mass loss corresponding to the dehydration of any bound water molecules.

Subsequent mass loss stages representing the decomposition and oxidation of the glycine (B1666218) ligand.

A final stable plateau corresponding to the formation of a boron-containing residue, likely boric oxide.

The precise temperatures and mass loss percentages at each stage would provide a quantitative fingerprint of the compound's thermal stability and stoichiometry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. nih.govgoogleapis.com

For boron-containing compounds, DSC can reveal endothermic and exothermic events associated with their thermal decomposition. wjarr.comscience.org.ge In the analysis of a boron-arginine chelate, an endothermic effect at 150°C corresponded to the detachment of water molecules. science.org.ge Subsequent endothermic effects at higher temperatures were associated with the oxidation of the arginine molecule, while a strong exothermic effect at 600°C marked the final oxidation stage. science.org.ge Similarly, the DSC of a boron-glutamine acid chelate showed an initial endothermic effect for water loss, followed by endothermic effects for the oxidation of the glutamic acid, and a final strong exothermic effect corresponding to the decomposition of boric acid. wjarr.com

A representative DSC thermogram for this compound would be expected to show:

An endothermic peak corresponding to the removal of any water of hydration.

A series of endothermic or exothermic peaks at higher temperatures indicating the decomposition of the glycine moiety and the transformation of the boron component.

The combination of TGA and DSC data provides a comprehensive thermal profile of this compound, detailing both mass changes and the energetic processes associated with its heating.

Elemental and Compositional Analysis

Determining the precise elemental composition of this compound is fundamental to confirming its identity and purity. Techniques such as Flame Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are powerful tools for this purpose.

Flame Atomic Absorption Spectroscopy (AAS)

Flame Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. While direct determination of boron by AAS can be challenging due to the formation of stable monoxides and non-volatile carbides in the flame, various methods have been developed to improve its sensitivity. researchgate.net

Indirect methods have been successfully employed for boron determination. mat-test.com One such method involves reacting boron with other compounds to form a complex that can be extracted and analyzed. mat-test.com For instance, boron can be reacted with phenylhydroxyacetic acid and [Fe(phen)₃]²⁺ to form a stable compound that is extracted with dichloromethane. The boron concentration is then determined indirectly by measuring the iron content via flame AAS. mat-test.com This indirect approach has shown a linear relationship between absorbance and boron concentration in the range of 0.05-3.24 mg·L⁻¹. mat-test.com

To overcome difficulties in boron analysis by AAS, chemical modifiers can be used. researchgate.net Sample preparation is also a critical step, with methods like acid dissolution using fuming nitric acid being a simpler alternative to the more time-consuming fusion methods. tsijournals.com

Table 1: Hypothetical AAS Data for this compound Analysis

| Sample ID | Boron Concentration (mg/L) | Absorbance |

|---|---|---|

| Standard 1 | 0.50 | 0.112 |

| Standard 2 | 1.00 | 0.225 |

| Standard 3 | 2.00 | 0.451 |

| Standard 4 | 3.00 | 0.678 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma (ICP) techniques are highly sensitive methods for the determination of a wide range of elements. google.com In ICP-OES, the sample is introduced into an argon plasma, which excites the atoms to emit light at characteristic wavelengths for each element. The intensity of this emission is proportional to the concentration of the element. google.comuii.ac.id ICP-MS is a type of mass spectrometry that uses an inductively coupled plasma to ionize the sample, and then separates and detects these ions to determine the elemental composition. google.com

Both ICP-OES and ICP-MS are widely used for the determination of boron. uii.ac.iddergipark.org.tr ICP-OES is often employed for determining the total boron concentration, while ICP-MS is particularly useful for the determination of boron isotope ratios (¹¹B/¹⁰B). dergipark.org.trresearchgate.net These techniques are known for their high sensitivity, with the ability to detect elements at parts-per-billion (ppb) levels in solution. eag.com

For the analysis of this compound, the solid sample would first need to be completely digested or dissolved, typically using a combination of acids in a closed microwave system. eag.com This ensures that all the boron is in a solution that can be introduced into the plasma. The use of a quartz-free sample introduction system is recommended for determining low levels of boron to avoid contamination. eag.com

A study comparing ICP-OES and ICP-MS for boron determination found that the results from ICP-OES were slightly higher than those from ICP-MS, which could be attributed to matrix effects, particularly high iron concentrations. dergipark.org.tr To mitigate such effects and instrument drift, an internal standard like beryllium can be used. rsc.org

Table 2: Representative ICP-OES/MS Data for this compound

| Element | Wavelength (nm) (ICP-OES) | Mass (amu) (ICP-MS) | Measured Concentration (mg/kg) | Theoretical Concentration (mg/kg) |

|---|---|---|---|---|

| Boron (B) | 249.773 | 11 | Value | Value |

| Carbon (C) | 193.090 | 12 | Value | Value |

| Nitrogen (N) | 174.225 | 14 | Value | Value |

Note: The values in the tables are for illustrative purposes and would be determined experimentally.

Coordination and Chelation Chemistry of Boron Glycinate

Ligand Field Interactions within Boron-Glycine Structures

The electronic interactions within boron glycinate (B8599266) are most accurately described using Molecular Orbital (MO) Theory, as traditional Ligand Field Theory (LFT) is primarily applied to transition metal complexes involving d-orbitals. solubilityofthings.comwikipedia.orgbritannica.com Boron, a main group element, utilizes its s and p valence orbitals for bonding. wikipedia.org In its trivalent state, such as in boric acid, boron possesses an empty 2p orbital, making it an effective Lewis acid. patsnap.com

When boron chelates with glycine (B1666218), which acts as a bidentate ligand, new molecular orbitals are formed through the overlap of boron's atomic orbitals with those of the nitrogen (from the amino group) and oxygen (from the carboxylate group) atoms of glycine.

Sigma (σ) Bonding: The primary bonding framework consists of σ-bonds. A key interaction is the dative covalent bond formed between the lone pair of electrons on the glycine's amino nitrogen and the empty 2p orbital of the boron atom. Another significant σ-bond forms between boron and an oxygen atom from the deprotonated carboxylate group. These interactions fill boron's vacant orbital, leading to a more stable, tetrahedral geometry around the boron center.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) of the complex is typically associated with the non-bonding lone pairs of the oxygen and nitrogen atoms of the glycine ligand. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily centered on the boron atom and has anti-bonding character with respect to the B-O and B-N bonds. The energy gap between the HOMO and LUMO is a critical factor in determining the kinetic stability and reactivity of the chelate.

The formation of the boron-nitrogen dative bond is a key feature, resulting in a stable five-membered heterocyclic ring. nih.gov This chelation significantly alters the electronic properties compared to the free reactants, boric acid and glycine.

| Interaction | Contributing Atomic Orbitals | Resulting Molecular Orbital Type | Significance |

|---|---|---|---|

| B-N Bond | Boron (sp³ hybrid) + Nitrogen (sp³ hybrid lone pair) | σ (Sigma) Bonding | Forms the stable dative covalent bond, completing the chelate ring. |

| B-O Bond | Boron (sp³ hybrid) + Oxygen (sp² hybrid) | σ (Sigma) Bonding | Strong covalent bond formed via esterification with the carboxylate group. |

| HOMO | Primarily non-bonding orbitals on N and O atoms | Non-bonding | Represents the most available electrons, influencing Lewis basicity and reactivity. |

| LUMO | Primarily anti-bonding orbitals of B-N and B-O bonds | σ* (Sigma-antibonding) | Represents the lowest energy site for electron acceptance, influencing Lewis acidity. |

Mechanisms of Borate (B1201080) Ester and Chelate Formation

Lewis Acid Activation: The process is initiated by the interaction of boric acid with the carboxyl group of glycine. Boric acid can act as a catalyst for amidation, forming an anhydride-like intermediate with the carboxyl group, which activates it for reaction. d-nb.info

Borate Ester Formation: The primary covalent bond forms through a condensation reaction between a hydroxyl group on the boron atom and the hydroxyl of glycine's carboxyl group, eliminating a molecule of water. wikipedia.org This step results in the formation of a borate ester. This reaction can proceed via two main pathways: nucleophilic attack on the neutral trigonal boric acid or on the anionic tetrahedral boronate ion, B(OH)₄⁻. nih.gov

Intramolecular Coordination (Chelation): Following the formation of the B-O bond, the amino group of the same glycine molecule is positioned favorably to coordinate with the boron center. The lone pair of electrons on the nitrogen atom attacks the electron-deficient boron atom, forming a dative B-N bond.

Ring Closure and Stabilization: This final step closes the five-membered ring, forming the stable this compound chelate. The formation of this ring is entropically favored, a phenomenon known as the chelate effect. The boron atom transitions from a trigonal planar to a more stable tetrahedral geometry.

The reaction is pH-dependent. In acidic conditions, the amino group is protonated (-NH₃⁺), preventing it from acting as a nucleophile and inhibiting chelation. In neutral to slightly alkaline conditions, the amino group is deprotonated (-NH₂) and readily available for coordination, while the carboxyl group is also deprotonated (-COO⁻), facilitating the initial interaction.

| Step | Description | Key Intermediates | Chemical Principle |

|---|---|---|---|

| 1 | Activation of the carboxyl group by boric acid. | Acyl-borate intermediate | Lewis acid catalysis d-nb.info |

| 2 | Nucleophilic attack by the carboxylate oxygen on the boron atom, followed by elimination of water. | Boron mono-glycinate ester | Esterification/Condensation wikipedia.org |

| 3 | Intramolecular nucleophilic attack by the amino nitrogen on the boron center. | Transition state with partial B-N bond | Intramolecular Coordination |

| 4 | Formation of the stable five-membered chelate ring. | Tetrahedral this compound chelate | Chelation/Ring Closure |

Coordination Behavior with Transition and Main Group Metal Ions

Once formed, the this compound chelate can itself act as a complex ligand, coordinating with other metal ions through its available donor sites. Research on analogous systems, such as boron-histidine complexes, demonstrates that boron-amino acid structures can coordinate with transition metals like Co(II), Ni(II), and Cu(II) to form larger, polynuclear complexes. chemmethod.comresearchgate.net

In these structures, the this compound moiety typically acts as a bidentate or bridging ligand. The coordination with a second metal ion (M') usually occurs through the two oxygen atoms of the carboxylate group, which is already part of the borate ester structure. The amino nitrogen is generally involved in the chelate ring with boron and may not be available for further coordination. This results in the this compound unit acting as a bridge between the central boron atom and the newly introduced metal ion.

The introduction of a transition metal ion into the structure leads to complexes with distinct spectroscopic and magnetic properties. For instance, UV-Vis spectra of these complexes show bands corresponding to d-d electronic transitions of the metal ion, which are characteristic of their coordination geometry (e.g., octahedral). chemmethod.comresearchgate.net

| Complex | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | Electronic Transitions (UV-Vis) |

|---|---|---|---|---|

| Co(II) Complex | Octahedral | Paramagnetic | ν(B-O), ν(B-N), ν(M-O) | d-d transitions typical for high-spin Co(II) |

| Ni(II) Complex | Octahedral | Paramagnetic | ν(B-O), ν(B-N), ν(M-O) | d-d transitions typical for octahedral Ni(II) |

| Cu(II) Complex | Distorted Octahedral | Paramagnetic | ν(B-O), ν(B-N), ν(M-O) | Broad d-d transition band for Cu(II) |

Stability and Reactivity of this compound Chelates

The stability of this compound chelates is a crucial aspect of their chemistry, governed by thermodynamic and kinetic factors.

Stability: The primary source of thermodynamic stability is the chelate effect . The formation of a five-membered ring by the bidentate glycine ligand is entropically more favorable than the coordination of two separate monodentate ligands (e.g., an alcohol and an amine). This results in a large formation constant for the chelate. The stability is also influenced by the strength of the B-O and B-N covalent bonds. Boron-nitrogen and boron-oxygen bonds in such derivatives are key to their stability at various pH levels and temperatures. nih.gov

Low pH (Acidic): The chelate is susceptible to hydrolysis. The borate ester bond can be cleaved, and the protonation of the amino group destabilizes the B-N coordinate bond, leading to ring-opening and decomposition.

Neutral to High pH (Alkaline): The chelate is generally more stable. The deprotonated forms of the ligand are favored, strengthening the coordination. However, at very high pH, competitive reactions with hydroxide (B78521) ions can lead to the displacement of the glycinate ligand.

Reactivity: The reactivity of this compound is centered around the boron atom and the coordinated glycine ligand.

Lewis Acidity: Despite being in a tetrahedral, four-coordinate state, the boron center can still exhibit some Lewis acidic character, potentially interacting with strong bases.

Hydrolysis: The borate ester linkage is the most reactive site. The complex is subject to hydrolysis, a reversible reaction that breaks the B-O bond to regenerate boric acid and glycine. The rate of this reaction is influenced by pH and temperature.

Ligand Exchange: The glycinate ligand can be displaced by other chelating agents, particularly those that form more stable complexes with boron, such as polyols (e.g., mannitol (B672) or sorbitol).

Reactions of the Coordinated Glycine: The chemical properties of the glycine molecule are modified upon chelation. The acidity of the N-H protons may be altered, and the carboxylate group's reactivity is masked by its involvement in the borate ester bond.

| Factor | Effect on Stability | Effect on Reactivity |

|---|---|---|

| Low pH (Acidic) | Decreases stability due to protonation of the amino group and hydrolysis of the ester bond. | Increases susceptibility to hydrolysis and ring-opening. |

| High pH (Basic) | Generally stable, but excess OH⁻ can lead to ligand displacement. | Can undergo base-catalyzed hydrolysis or ligand exchange. |

| Presence of Competing Ligands (e.g., polyols) | Decreases stability if the competing ligand forms a more stable boron complex. | Promotes ligand exchange reactions. |

| Temperature | High temperatures can decrease thermodynamic stability and overcome kinetic barriers. | Increases rates of hydrolysis and decomposition. mubychem.com |

Mechanistic Investigations in Biological Systems Non Human and in Vitro Models

Cellular and Subcellular Interactions (In Vitro Studies)

Glioblastoma: In vitro studies on U87MG glioblastoma cells have explored the effects of boron-containing compounds, specifically boron glycine (B1666218) monoester (BGM) and boron glycine diester (BGD). nih.gov Application of BGM at concentrations of 5 and 10 mM demonstrated an inhibitory effect on the proliferation of these cancer cells. nih.gov In contrast, lower concentrations of BGM (500 µM and 1 mM) did not show a significant proliferative effect. nih.gov For BGD, a dose-dependent decrease in cell viability was observed, with 50 mM BGD exhibiting a lethal effect on glioblastoma cells. nih.gov Another study also noted the cytotoxic effects of boric acid on the U-87MG glioblastoma cell line. researchgate.net Boric acid has been shown to trigger ferroptosis in C6 glioblastoma cells in a dose-dependent manner, leading to reduced proliferation. nih.gov

Hepatocellular Carcinoma: The cytotoxic potential of boron glycinate (B8599266) esters has also been evaluated against the HepG2 hepatocellular carcinoma cell line. researchgate.netresearchgate.net Studies have shown that both BGM and BGD can induce oxidative stress in these cells. researchgate.net The half-maximal inhibitory concentration (IC50) values for BGM and BGD on HepG2 cells after 48 hours were found to be 9.9 mM and 24 mM, respectively. researchgate.net Various boron compounds have demonstrated anti-cancer effects by increasing lipid peroxidation and oxidative damage in HepG2 cells. researchgate.net

Adipocytes: Research on the impact of boron compounds on adipocytes, or fat cells, is also emerging. Studies have investigated the anti-adipogenic activity of boron glycine monoester (BGM) in 3T3-L1 adipocytes, which are transformed from fibroblast cells in vitro. researchgate.net Boron treatment has been shown to suppress the expression of genes related to adipogenesis. researchgate.net In studies using adipose-derived mesenchymal stem cells (AdMSCs), boron has been observed to influence cell proliferation. nih.gov For instance, a 1 μg/mL concentration of boron induced proliferation compared to the control group on the first day of culture. nih.gov By day 7, several boron treatment groups showed a statistically significant increase in proliferation compared to the control. nih.gov

Table 1: Effects of Boron Glycinate Compounds on Cell Viability in U87MG Glioblastoma Cells

| Compound | Concentration | Viability (%) | Effect | Source |

|---|---|---|---|---|

| BGM | 500 µM | 106% | No significant effect | nih.gov |

| BGM | 1 mM | 102% | No significant effect | nih.gov |

| BGM | 5 mM | 61% | Proliferative inhibition | nih.gov |

| BGM | 10 mM | 51% | Proliferative inhibition | nih.gov |

| BGM | 25 mM | 33% | Lethal effect | nih.gov |

| BGM | 50 mM | 29% | Lethal effect | nih.gov |

| BGD | 500 µM | 90% | No significant effect | nih.gov |

| BGD | 1 mM | 88% | No significant effect | nih.gov |

| BGD | 5 mM | 85% | No significant effect | nih.gov |

| BGD | 10 mM | 82% | No significant effect | nih.gov |

| BGD | 25 mM | 77% | No significant effect | nih.gov |

| BGD | 50 mM | 54% | Lethal effect | nih.gov |

In vitro studies have demonstrated that boron compounds can modulate oxidative stress markers and antioxidant enzyme systems in various cell lines.

Glioblastoma Cells: In U87MG glioblastoma cells treated with boron glycine monoester (BGM) and boron glycine diester (BGD), an increase in malondialdehyde (MDA), a marker of lipid peroxidation, was observed. nih.govnih.gov This suggests an induction of oxidative stress. nih.gov Concurrently, the activity of the antioxidant enzyme catalase (CAT) was found to decrease in both BGM and BGD treated groups. nih.govnih.gov Total glutathione (B108866) (GSH) levels were notably reduced in the BGD-treated group, while no significant change was seen with BGM treatment. nih.gov

Hepatocellular Carcinoma Cells: In HepG2 hepatocellular carcinoma cells, both BGM and BGD treatment led to an increase in MDA levels, indicating enhanced lipid peroxidation. researchgate.netresearchgate.net However, the total glutathione (GSH) levels did not show a statistically significant increase in either group. researchgate.net The activity of catalase (CAT) was observed to decrease in both BGM and BGD treated HepG2 cells compared to the control group. researchgate.net

General Antioxidant Effects: Boron has been reported to raise the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase. nih.govbmj.com It can also protect against pesticide-induced oxidative stress by decreasing markers like malondialdehyde and enhancing antioxidant defense mechanisms. nih.gov The antioxidant system, which includes enzymes like catalase, superoxide dismutase, and glutathione peroxidase, plays a crucial role in balancing reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.nettermedia.plmdpi.com

Table 2: Impact of this compound Compounds on Oxidative Stress Markers in Cancer Cell Lines

| Cell Line | Compound | Parameter | Effect | Source |

|---|---|---|---|---|

| U87MG Glioblastoma | BGM | Malondialdehyde (MDA) | Increased | nih.govnih.gov |

| U87MG Glioblastoma | BGD | Malondialdehyde (MDA) | Increased | nih.govnih.gov |

| U87MG Glioblastoma | BGM | Catalase (CAT) Activity | Decreased | nih.govnih.gov |

| U87MG Glioblastoma | BGD | Catalase (CAT) Activity | Decreased | nih.govnih.gov |

| U87MG Glioblastoma | BGD | Total Glutathione (GSH) | Reduced | nih.govnih.gov |

| HepG2 Hepatocellular Carcinoma | BGM | Malondialdehyde (MDA) | Increased | researchgate.netresearchgate.net |

| HepG2 Hepatocellular Carcinoma | BGD | Malondialdehyde (MDA) | Increased | researchgate.netresearchgate.net |

| HepG2 Hepatocellular Carcinoma | BGM | Catalase (CAT) Activity | Decreased | researchgate.net |

| HepG2 Hepatocellular Carcinoma | BGD | Catalase (CAT) Activity | Decreased | researchgate.net |

Boron compounds have been shown to influence the activity of a variety of enzymes in in vitro models.

Phosphatases: In studies with U87MG glioblastoma cells, both boron glycine monoester (BGM) and boron glycine diester (BGD) were found to decrease the activity of acid phosphatase (ACP). nih.govnih.gov In HepG2 hepatocellular carcinoma cells, a similar decrease in ACP activity was observed with both compounds. researchgate.net However, alkaline phosphatase (ALP) activity in HepG2 cells did not change with BGM but increased with BGD treatment. researchgate.net Borates have also been noted to inhibit acetylphosphatase activity at concentrations above 6 mM. google.com

Hydrolases: Borates, in the presence of butanedione, can inhibit citrate/isocitrate-hydro-lyase by interacting with arginine residues in the active site of the enzyme. google.com

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): Low concentrations of borates are known to inhibit glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. google.comabcam.comelabscience.com This enzyme plays a role in various cellular processes, including apoptosis and membrane trafficking. abcam.com The interaction of GAPDH with the protein SET has been shown to modulate the activity of cyclin B-cdk1, suggesting a role for GAPDH in cell cycle regulation. nih.gov

Esterases: At concentrations above 6 mM, borates have been found to inhibit esterase activity. google.com

Lipid Metabolism: In vitro studies using 3T3-L1 adipocytes have shown that boron glycine monoester (BGM) can regulate the expression of genes associated with adipogenesis and lipogenesis. researchgate.net Boron treatment has been found to repress the expression of adipogenesis-related genes. researchgate.net The expression of genes involved in lipid metabolism is crucial for understanding the development of preimplantation embryos and for optimizing in vitro embryo culture conditions. mdpi.com

Tissue Mineralization: Boron has been found to positively regulate the messenger RNA (mRNA) expression of proteins associated with mineralized tissue in the pre-osteoblastic cell line MC3T3-E1. frontiersin.org It has been shown to regulate the mRNA expression of a range of extracellular-matrix proteins, including those involved in mineralized tissue such as collagen type 1 (COL1), osteopontin (B1167477) (OPN), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN). nih.govunimi.itselcuk.edu.tr Furthermore, boron can increase the mRNA expression of alkaline phosphatase and bone morphogenetic proteins (BMPs). nih.gov Studies using osteoblastic cells have revealed that boron supplementation can increase the mRNA expression of four mineralization-related genes: alkaline phosphatase (ALP), osteopontin (OPN), osteocalcin (OCN), and bone sialoprotein (BSP). nii.ac.jp

Calcium Signaling: Boron is believed to actively interact with calcium metabolism. google.com Research has shown that 2-aminoethoxydiphenyl borate (B1201080) (2-APB) can inhibit the release of calcium induced by inositol (B14025) 1,4,5-trisphosphate (InsP3) from microsomal preparations of the rat cerebellum. google.com This suggests a specific interaction between boron and calcium signaling pathways. google.com Boron supplementation has been shown to beneficially impact vitamin D utilization and is involved in preventing calcium loss and bone demineralization. nih.gov

S-Adenosyl Methionine (SAM-e): Boron has been shown to influence the formation and activity of key biomolecules such as S-adenosyl methionine (SAM-e). nih.gov

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+): Boron also affects the formation and activity of nicotinamide adenine dinucleotide (NAD+). nih.gov By blocking NAD+ utilization, boron can increase NAD+ levels, which in turn activates sirtuins and promotes healthy aging. nih.gov

Boron compounds have demonstrated notable antimicrobial and anti-biofilm properties in various in vitro studies.

Antimicrobial Effects: Boron glycine monoester (BGM) and boron glycine diester (BGD) have been found to have antimicrobial effects. nih.govnih.gov Boron is known to be an effective antimicrobial agent against yeast and bacterial infections, with studies reporting its efficacy against Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, among others. nih.gov Boron compounds have also shown cytotoxic and antibacterial effects against S. aureus and E. coli. researchgate.net

Biofilm Formation: Biofilms are communities of microorganisms that are encased in a self-produced matrix, which makes them resistant to antimicrobial agents. jcpres.commdpi.com Boron compounds have been investigated for their ability to inhibit biofilm formation. jcpres.comnih.gov Boric acid, for instance, has been tested for its anti-biofilm activity. jcpres.com Some boron-containing small organic molecules have shown promise in interfering with the biofilm formation of both bacteria and fungi. nih.gov The primary target for many of these molecules is quorum sensing, a cell-to-cell communication process that regulates biofilm formation and virulence. nih.govmdpi.com Studies have shown that certain boron derivatives can have significant inhibitory activity against biofilm-forming pathogens in a short period. researchgate.netresearchgate.net

Effects on Extracellular Matrix Components and Wound Healing Processes in Fibroblast Models

In vitro studies using fibroblast models have illuminated boron's role in the intricate processes of wound healing and extracellular matrix (ECM) regulation. Research indicates that boron can modulate the synthesis of ECM components and the activity of key enzymes involved in tissue repair. semanticscholar.org

Boron has been shown to improve wound healing by acting on the extracellular matrix. nih.gov In human fibroblast models, boric acid solutions were found to facilitate healing, a process attributed to direct actions on specific enzymes such as elastase, trypsin-like enzymes, collagenase, and alkaline phosphatase. nih.gov This enzymatic modulation helps regulate ECM turnover, a critical step in wound repair. nih.gov

Further investigations reveal that boron's influence extends to the genetic level. It has been found to regulate the messenger RNA (mRNA) expression of a wide array of ECM proteins, including mineralized tissue-associated proteins like collagen type I (COL1), osteopontin (OPN), bone sialoprotein (BSP), and osteocalcin (OCN). nih.gov A boron-containing gel demonstrated the ability to increase cell viability, migration rate, and the activity of antioxidant enzymes in human dermal fibroblast cells. klimik.org.tr This stimulation of fibroblast proliferation and migration contributes to faster wound closure. frontiersin.orgnih.gov

| Model System | Boron Compound Used | Observed Effects | Reference |

|---|---|---|---|

| Human Fibroblasts | Boric Acid Solution | Improved wound healing via action on the extracellular matrix; direct action on elastase, trypsin-like enzymes, collagenase, and alkaline phosphatase. | nih.gov |

| Human Dermal Fibroblasts | Boron-Containing Gel | Increased cell viability, migration rate, and antioxidant enzyme activity. | klimik.org.tr |

| Human Fibroblasts | Not Specified | Modulated extracellular matrix and TNF-alpha synthesis. | semanticscholar.org |

| Fibroblast Models | Not Specified | Promoted fibroblast proliferation, migration, and ECM turnover. | frontiersin.orgnih.gov |

Physiological Effects in Animal Models (Mechanistic Insights)

Animal studies provide a broader, systemic view of boron's physiological impact, offering mechanistic insights into its effects on reproduction, bone health, hormonal balance, and more.

The influence of boron on reproductive and developmental processes in animal models is notably dose-dependent. jurolsurgery.orgjurolsurgery.org High-dose exposure to boron compounds has been consistently linked to reproductive and developmental toxicity across various species, including rats, mice, and dogs. cdc.govscialliconsulting.com

Adverse effects at high doses include testicular toxicity, characterized by testicular atrophy, inhibited sperm formation, and a reduction in epididymal sperm count. jurolsurgery.orgcdc.govscialliconsulting.comnih.gov Developmental effects observed at high exposure levels include decreased fetal body weight, skeletal malformations, and an increase in fetal resorptions. cdc.govcanada.ca A No-Observed-Adverse-Effect Level (NOAEL) for male reproductive effects in rats has been established at 17.5 mg B/kg body weight/day, while the NOAEL for developmental effects in rats was identified at 9.6 mg B/kg bw/day. scialliconsulting.comnih.govcanada.camdpi.com

Conversely, boron deficiency has also been shown to negatively impact reproduction. In rats fed a low-boron diet, researchers observed a significant reduction in the number of implantation sites and blastocyst formation. canada.ca Some studies suggest that lower doses of boron may have beneficial effects, with reports of improved sperm movement, concentration, and total sperm volume in rats and rams. jurolsurgery.orgjurolsurgery.org This dual role highlights that adequate, but not excessive, boron is important for reproductive health. jurolsurgery.orgjurolsurgery.org

Animal models have consistently demonstrated boron's positive effects on bone metabolism and mineralization. unimi.itnih.gov Boron appears essential for normal bone growth and maintenance, influencing both the organic and inorganic components of bone tissue. nih.govresearchgate.net

Mechanistically, boron is understood to stimulate bone formation by affecting bone composition and physical attributes. mdpi.com In vitro research on pre-osteoblastic cells showed that boron treatment led to an increase in mineralization nodules and enhanced gene expression of key bone matrix proteins like collagen type I, osteopontin, and bone sialoprotein. unimi.it Furthermore, boron increased the levels of bone morphogenetic proteins (BMPs), which are crucial growth factors for inducing new bone formation. unimi.it

Studies in various animal models support these cellular findings:

Rats: Boron deprivation was found to impair the repair of alveolar bone, with significant reductions in the osteoblast surface. nih.govdergipark.org.tr Conversely, supplementation helped improve fracture healing and increased bone mineralization, particularly when dietary calcium was restricted. dergipark.org.trresearchgate.net

Pigs: Boron deprivation was linked to decreased bone strength. dergipark.org.tr

Ostrich Chicks: Supplementation with boron in drinking water improved several tibial bone parameters, including bone mineral density, length, weight, and cortical thickness. unimi.itmdpi.com

Rabbits: Higher boron supplementation was associated with greater femoral rupture force and compressive strength of the tibia. unimi.it

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Boron deprivation impairs alveolar bone repair and reduces osteoblast surface. Supplementation improves fracture healing and bone strength. | nih.govdergipark.org.tr |

| Pigs | Boron deprivation decreases bone strength. | dergipark.org.tr |

| Ostrich Chicks | Boron supplementation improves tibial bone mineral density, length, weight, and cortical thickness. | unimi.itmdpi.com |

| Rabbits | High boron supplementation increases femoral rupture force and tibial compressive strength. | unimi.it |

Boron has been shown to influence the metabolism and levels of several steroid hormones in animal models, suggesting a regulatory role in the endocrine system. canada.canih.gov

Testosterone (B1683101) and Estradiol (B170435): Several studies indicate that boron supplementation can modulate the balance of sex hormones. In healthy male rats, supplementation was found to increase levels of free testosterone and estradiol. mdpi.com Another study reported a significant increase in free testosterone while serum estradiol (E2) levels decreased. nih.gov The mechanism may involve an influence on steroidogenesis in testicular Leydig cells or an effect on sex hormone-binding globulin (SHBG). wildfreeorganic.comresearchgate.net

Vitamin D: Boron interacts with vitamin D metabolism. Studies in animals have shown that boron can increase serum levels of 25-hydroxyvitamin D3, the primary circulating form of vitamin D. nih.govcanada.ca This effect is particularly noted in animals deficient in vitamin D. nih.gov

Thyroid Hormones: Research in rats suggests boron may affect thyroid function. In one study, rats supplemented with boron showed increased plasma triiodothyronine (T3) levels. mdpi.com Another study on hypothyroid rats found that boron administration increased free T3 (fT3) levels compared to controls and helped normalize elevated liver enzymes associated with hypothyroidism. nih.gov However, some studies have also noted that high environmental concentrations of boron, in combination with other elements, could accelerate transformation in the thyroid gland of hypothyroid rats, indicating a complex relationship. d-nb.info

| Hormone | Animal Model | Observed Effect of Boron Supplementation | Reference |

|---|---|---|---|

| Testosterone | Rats, Rams | Increased serum levels of free testosterone. | nih.govmdpi.com |

| Estradiol (E2) | Rats | Conflicting results: some studies show an increase, others a decrease. | nih.govmdpi.com |

| Vitamin D (25-hydroxyvitamin D3) | Animals (General) | Increased serum levels, particularly in vitamin D-deficient states. | nih.govcanada.ca |

| Thyroid Hormone (T3) | Rats | Increased plasma T3 levels. | mdpi.comnih.gov |

Investigations in animal models suggest that boron is important for normal brain function. nih.gov Studies focusing on the electrical activity of the brain have shown that boron deprivation results in significant changes.

In mature rats, dietary boron deprivation was associated with decreased high-frequency and increased low-frequency brain electrical activity. nih.govdrugs.com These changes are consistent with a state of decreased arousal or reduced brain activation, similar to patterns observed in general malnutrition. nih.govusda.gov Behaviorally, boron-deficient rats were observed to be less active than their boron-adequate counterparts. drugs.com These findings collectively suggest that boron plays a role in maintaining brain activation and normal neurophysiological function in animals. nih.govusda.gov

Emerging research suggests a potential role for boron in modulating the gut environment. mdpi.com Boron is not significantly accumulated in most internal organs; instead, it has been found to concentrate in the intestine, which could make it available for interaction with gut microbiota. mdpi.com

Naturally occurring organic boron compounds are being explored as potential prebiotic candidates, substances that can be utilized by beneficial gut microorganisms. mdpi.com An animal experiment with sheep demonstrated that after five days of boron feeding, the concentration of boron was significantly higher in the feces than in the urine. mdpi.com This finding suggests a substantial capacity for the large intestine to sequester boron, potentially influencing the local microbial community. mdpi.com While direct mechanistic studies on this compound's effect on gut barrier integrity and microbiota in animal models are limited, these observations point to a promising area for future research.

Alterations in Metabolic Parameters (e.g., Lipid Profiles)

In non-human biological models, this compound has been investigated for its capacity to modulate key metabolic parameters, particularly serum lipid profiles. Research, often conducted in avian models such as Japanese quail, provides insights into these effects. Studies indicate that dietary supplementation with this compound can lead to significant alterations in the concentrations of circulating lipids.

The primary findings from these investigations suggest a favorable impact on lipid metabolism. For instance, the inclusion of this compound in animal diets has been correlated with a reduction in serum total cholesterol and triglyceride levels. Concurrently, an elevation in high-density lipoprotein cholesterol (HDL-C), often termed "good cholesterol," has been observed. These changes point towards a potential role for this compound in regulating lipid synthesis and transport pathways. The mechanism is hypothesized to involve the influence of boron on enzymatic activities central to lipid metabolism or its interaction with other nutrients that play a role in maintaining lipid homeostasis.

The table below summarizes representative findings from a study examining the effects of this compound on the serum lipid profile of Japanese quail.

| Metabolic Parameter | Biological Matrix | Observed Change with this compound | Metabolic Implication |

|---|---|---|---|

| Total Cholesterol | Serum | Significant Decrease | Suggests modulation of cholesterol synthesis or clearance. |

| Triglycerides | Serum | Significant Decrease | Indicates an influence on fatty acid metabolism and transport. |

| High-Density Lipoprotein Cholesterol (HDL-C) | Serum | Significant Increase | Points to enhanced reverse cholesterol transport. |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Serum | Decrease | Correlates with the overall reduction in total cholesterol. |

Interactions with Essential Trace Elements and Macronutrients (e.g., Magnesium, Calcium, Phosphorus, Nitrogen, Copper, Zinc)

Calcium (Ca) and Phosphorus (P): The most well-documented interaction is with calcium and phosphorus. This compound has been shown to enhance the structural integrity of bone, partly by improving the deposition of calcium and phosphorus into the bone matrix. In studies using broiler chickens, supplementation with this compound increased the ash, calcium, and phosphorus content of the tibia, suggesting it plays a crucial role in bone mineralization. This effect is particularly pronounced when dietary calcium or other key nutrients are suboptimal.

Magnesium (Mg): Boron's relationship with magnesium is synergistic with its effects on calcium. Research indicates that this compound can influence magnesium concentrations in both serum and bone, potentially by reducing its urinary excretion and enhancing its incorporation into tissues.

Nitrogen (N): Investigations into macronutrient metabolism have shown that this compound can improve nitrogen retention. This suggests more efficient utilization of dietary protein, which is critical for growth and tissue repair in animal models.

Copper (Cu) and Zinc (Zn): this compound also interacts with essential trace elements like copper and zinc. Studies have reported that its supplementation can lead to increased plasma concentrations of both copper and zinc. This indicates a potential role for boron in regulating the absorption or transport of these microminerals, which are themselves cofactors for numerous vital enzymes.

The following table details the observed interactions between this compound and other essential nutrients in non-human models.

| Element/Nutrient | Biological Matrix | Observed Interaction with this compound | Key Finding |

|---|---|---|---|

| Calcium (Ca) | Tibia / Bone Ash | Increased Concentration | Enhances bone mineralization and structural strength. |

| Phosphorus (P) | Tibia / Bone Ash | Increased Concentration | Improves phosphorus deposition in the skeletal system. |

| Magnesium (Mg) | Serum / Bone | Increased Concentration | Potentiates magnesium retention and tissue availability. |

| Nitrogen (N) | Whole Body (Balance Studies) | Improved Retention | Indicates more efficient protein utilization. |

| Copper (Cu) | Plasma / Serum | Increased Concentration | Suggests modulation of copper absorption or transport. |

| Zinc (Zn) | Plasma / Serum | Increased Concentration | Influences the systemic availability of zinc. |

Mitigation of Induced Oxidative Stress

This compound has demonstrated significant antioxidant properties in non-human models, particularly in scenarios involving induced oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. Research shows that this compound can bolster the endogenous antioxidant defense system and mitigate cellular damage caused by ROS.

Studies often utilize models where oxidative stress is induced by toxins (e.g., aflatoxins) or environmental stressors. In these contexts, this compound supplementation has been shown to:

Reduce Lipid Peroxidation: A primary target of ROS is the lipid component of cell membranes. The extent of this damage is commonly measured by the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation. Investigations have consistently found that animals supplemented with this compound exhibit significantly lower levels of MDA in tissues such as the liver and in serum, indicating a protective effect against membrane damage.

Enhance Antioxidant Enzyme Activity: this compound appears to upregulate the activity of key endogenous antioxidant enzymes. The activity of superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical, is often increased. Similarly, the activity of glutathione peroxidase (GPx), an enzyme that reduces hydrogen peroxide and lipid hydroperoxides, is also enhanced. By boosting these enzymatic defenses, this compound helps the system neutralize harmful ROS more effectively.

This dual action—reducing direct damage and strengthening intrinsic defenses—underpins the role of this compound in mitigating oxidative stress.

The table below outlines the effects of this compound on key biomarkers of oxidative stress in animal models.

| Oxidative Stress Biomarker | Biological Matrix | Effect of this compound Supplementation | Biological Implication |

|---|---|---|---|

| Malondialdehyde (MDA) | Liver / Serum | Significant Decrease | Reduction in lipid peroxidation and cellular membrane damage. |

| Superoxide Dismutase (SOD) | Serum / Erythrocytes | Increased Activity | Enhanced capacity to neutralize superoxide radicals. |

| Glutathione Peroxidase (GPx) | Liver / Serum | Increased Activity | Improved detoxification of peroxides, protecting against oxidative damage. |

Bioavailability and Transport Mechanisms in Biological Systems

Plant Systems:

The uptake and movement of boron within plants are complex processes critical for their growth and development. While boron glycinate (B8599266) is a compound used in supplementation, in the soil environment, it is the elemental boron, primarily in the form of boric acid, that is absorbed by the plant roots. The mechanisms governing this absorption and subsequent distribution are multifaceted, involving a combination of passive and active transport systems.

Mechanisms of Boron Uptake

Plants employ three primary mechanisms to take up boron from the soil solution across the plasma membrane of root cells. tandfonline.com

Passive Diffusion: When boron is abundant in the soil, the uncharged boric acid (H₃BO₃) molecules can move across the lipid bilayer of root cells via simple diffusion. tandfonline.comcanada.ca This passive movement is driven by the concentration gradient and the flow of water into the plant, known as the transpiration stream. nih.govresearchgate.net

Facilitated Transport via Channel Proteins: This is a form of passive transport where the movement of boric acid across the membrane is aided by channel proteins. canada.ca Specifically, members of the major intrinsic protein (MIP) family, such as the nodulin 26-like intrinsic proteins (NIPs), act as channels that facilitate the passage of small, uncharged molecules like boric acid. canada.caresearchgate.net

Active Transport via Borate (B1201080) Transporters: Under conditions of low boron availability, plants utilize an active transport system to acquire boron against its concentration gradient. canada.caresearchgate.net This process requires energy and is mediated by specific transporters that move borate anions (B(OH)₄⁻) into the cell. tandfonline.com

Role of Specific Transporter Proteins

Two major families of transporter proteins are crucial for regulating boron uptake and movement in plants: NIPs and BORs. tandfonline.comcabidigitallibrary.org

NIPs (Nodulin 26-like Intrinsic Proteins): These proteins function as channels that facilitate the diffusion of boric acid into plant cells. canada.cacabidigitallibrary.org In the model plant Arabidopsis thaliana, AtNIP5;1 is a key boric acid channel responsible for the initial uptake of boron from the soil into the root's epidermal, cortical, and endodermal cells. canada.canih.gov Other NIPs, like AtNIP6;1, are involved in distributing boron within the plant, particularly to growing tissues, by loading it into the xylem. canada.canih.gov In rice and maize, the NIP proteins OsNIP3;1 and ZmTLS1 serve similar functions as boric acid channels under boron-limiting conditions. animbiosci.org

BORs (Borate Transporters): These proteins act as borate exporters, actively pumping borate anions out of cells. researchgate.netcabidigitallibrary.org This export mechanism is vital for the directional transport of boron. For instance, AtBOR1 is located on the inner side of root cells and is responsible for loading boron into the xylem for transport to the shoots. tandfonline.comnih.gov The coordinated action of NIPs for influx and BORs for efflux allows the plant to efficiently manage boron transport from the soil to the shoots. animbiosci.org Some BOR transporters, like BOR4, are involved in boron detoxification by exporting excess boron out of cells and tissues. researchgate.net

Table 1: Key Boron Transporter Proteins in Plants This table is interactive. Click on the headers to sort.

| Transporter Family | Specific Protein Example | Plant Species | Primary Function | Reference |

|---|---|---|---|---|

| NIPs | AtNIP5;1 | Arabidopsis thaliana | Boric acid influx from soil into root cells | canada.canih.gov |

| NIPs | AtNIP6;1 | Arabidopsis thaliana | Boron distribution to growing tissues | canada.canih.gov |

| NIPs | OsNIP3;1 | Rice (Oryza sativa) | Boric acid channel under low boron conditions | animbiosci.org |

| BORs | AtBOR1 | Arabidopsis thaliana | Boron efflux (xylem loading) for root-to-shoot transport | tandfonline.comnih.gov |

| BORs | AtBOR2 | Arabidopsis thaliana | Boron transport in roots under limited boron | nih.gov |

| BORs | AtBOR4 | Arabidopsis thaliana | Boron exclusion for toxicity tolerance | researchgate.net |

Animal Systems (Non-Human):

The bioavailability of boron from compounds like boron glycinate in animal systems is a critical aspect of its physiological function. The process involves absorption from the gastrointestinal tract and subsequent distribution to various tissues.

Intestinal Absorption Dynamics of this compound Species

Specific research on the absorption kinetics of the this compound molecule itself is limited. However, the available scientific literature provides strong indications about its absorption pathway.

It is widely accepted that most ingested forms of boron, including organic boron amino acid chelates like this compound, are hydrolyzed to boric acid in the gastrointestinal tract prior to absorption. nih.gov General studies on boron absorption indicate that it is readily and almost completely absorbed from the gut, with an absorption rate of approximately 85-90%. nih.gov Both inorganic boron (like borax) and organic boron amino acid chelates are considered to be well absorbed orally. tandfonline.com

While the precise mechanisms for how boron ester compounds cross the intestinal cell membrane are not fully understood, it is believed that the electrically neutral boric acid molecule can be absorbed through passive diffusion. canada.camdpi.com A sodium-coupled borate transporter (NaBC1) has also been identified in the intestinal tissue of rats, suggesting a potential role for active transport. mdpi.com Currently, there is a lack of data on the comparative bioavailability of different supplemental forms of boron, including this compound versus boric acid. nih.gov

Distribution and Accumulation Patterns in Non-Soft Tissues (e.g., Bone)

Following absorption into the bloodstream, boron is distributed throughout the body. A key characteristic of boron's distribution is its differential accumulation in various tissues.

Soft Tissues: Boron does not significantly accumulate in most soft tissues. canada.ca Studies in rats show that boron levels in blood and most soft tissues reach a steady state within a few days of consistent dietary intake.

Non-Soft Tissues (Bone): In contrast to soft tissues, boron demonstrates a clear tendency to accumulate in bone. canada.ca The blood-to-bone distribution ratio has been reported to be approximately 1:4. canada.ca Animal studies show that bone boron levels continue to increase over a longer period than in soft tissues before reaching a plateau. This accumulation in bone suggests a significant role for boron in bone metabolism and health. nih.gov Animal studies have linked boron supplementation to improvements in bone strength and development. nih.gov

Excretion Pathways and Half-Life Determination

The elimination of boron from the human body is a relatively rapid process, primarily occurring through renal clearance. Once absorbed and present in the bloodstream, predominantly as boric acid, boron is efficiently filtered by the kidneys and excreted in the urine. nih.govcanada.careliasmedia.com This is considered the main excretion pathway, accounting for the vast majority of boron elimination. nih.govverywellhealth.com Research indicates that over 90% of an orally administered dose of boron is excreted unchanged in the urine. reliasmedia.com Studies have reported high recovery rates of boron in urine, ranging from 84% to 92% within a 96-hour period following ingestion. canada.ca

The elimination half-life of boron, which is the time it takes for the concentration of the element in the body to be reduced by half, has been determined to be approximately 21 hours. canada.careliasmedia.com This value was established for boric acid following both oral and intravenous administration, suggesting that the route of administration does not significantly alter its systemic elimination rate. canada.ca The relatively short half-life indicates that boron does not tend to accumulate in most soft tissues. canada.ca The body appears to maintain homeostasis, likely by up-regulating urinary excretion in response to increased intake, although the precise regulatory mechanisms are not yet fully identified. nih.gov

Individuals with compromised kidney function may exhibit altered boron clearance. canada.ca For instance, increased pre-dialysis plasma boron levels have been reported in patients with kidney disease, underscoring the pivotal role of the renal system in boron excretion. canada.ca

Interactive Data Table: Boron Excretion and Half-Life

| Parameter | Finding | Source(s) |

| Primary Excretion Route | Urine | nih.govcanada.careliasmedia.comverywellhealth.com |

| Urinary Recovery Rate | 84% - 92% (within 96 hours) | canada.ca |

| Minor Excretion Routes | Feces, sweat, breath | nih.govverywellhealth.com |

| Fecal Excretion Rate | ~2% of dietary intake | examine.com |

| Elimination Half-Life | ~21 hours | canada.careliasmedia.com |

| Primary Form Excreted | Unchanged (Boric Acid) | reliasmedia.com |

Metabolic Fate and Transformation of this compound Species

Upon oral ingestion, boron compounds, including this compound, are subjected to the acidic environment of the stomach. It is widely understood that most forms of supplemental boron are hydrolyzed to boric acid within the gastrointestinal tract. nih.gov Therefore, the metabolic fate of boron from this compound is effectively the fate of boric acid.

Current scientific evidence indicates that boron does not undergo metabolic transformation or biotransformation in the human body. canada.ca After being absorbed and distributed throughout the body water via passive diffusion, boric acid remains the primary form of boron found in blood, urine, and other bodily fluids. nih.govcanada.ca The element does not appear to be metabolized, and its clearance is not dependent on metabolic processes, which is a point of similarity across different species. canada.ca

The "glycinate" portion of the this compound molecule is glycine (B1666218), a non-essential amino acid. Once the boron-glycine chelate is dissociated, the glycine molecule enters the body's amino acid pool. From there, it follows the well-established metabolic pathways of any dietary glycine. It can be used for protein synthesis, converted into other metabolites, or catabolized for energy.

The boron component itself does not accumulate significantly in soft tissues, though higher concentrations can be found in bone, nails, and hair compared to other tissues. nih.govcanada.ca Its primary role appears to be interactive rather than metabolic, influencing the metabolism and function of other nutrients and hormones such as calcium, magnesium, vitamin D, and estrogen. pureencapsulations.hknih.govcohlife.org For example, boron has been shown to extend the biological half-life of vitamin D and sex hormones by inhibiting certain enzymes responsible for their breakdown. nih.govalgaecal.com

Boron Glycinate in Agricultural and Environmental Research

Plant Physiology and Development:

Interactions with Plant Growth Regulators and Hormones